
5-Iodo-2-methylbenzaldehyde
Overview
Description
5-Iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodo-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzaldehyde. This can be achieved by reacting 2-methylbenzaldehyde with iodine in the presence of an oxidizing agent such as sodium nitrite and fuming sulfuric acid . Another method involves the use of potassium 2-iodo-5-methylbenzenesulfonate as a catalyst for the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, followed by further reactions to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes. These processes often use iodine and an oxidizing agent in the presence of a catalyst to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The final product is purified through techniques such as crystallization, distillation, and sublimation .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylbenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: 5-Iodo-2-methylbenzoic acid.
Reduction: 5-Iodo-2-methylbenzyl alcohol.
Scientific Research Applications
5-Iodo-2-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-iodo-2-methylbenzaldehyde involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the aldehyde group. The iodine atom can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methylbenzaldehyde: Similar structure but with different substitution pattern.
5-Bromo-2-methylbenzaldehyde: Bromine instead of iodine.
5-Chloro-2-methylbenzaldehyde: Chlorine instead of iodine.
Uniqueness
5-Iodo-2-methylbenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine and chlorine analogs. The larger atomic size and higher electronegativity of iodine influence the reactivity and stability of the compound, making it suitable for specific applications that require iodinated intermediates .
Biological Activity
5-Iodo-2-methylbenzaldehyde, an organic compound with the molecular formula CHIO, is characterized by its unique structural features that include an iodine atom at the 5-position and a methyl group at the 2-position of a benzaldehyde structure. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.
The structural uniqueness of this compound influences its reactivity and biological interactions. It is classified as a halogenated aromatic aldehyde, which allows it to participate in various chemical reactions, including oxidation and reduction processes. Common reagents used for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Halogenation of 2-methylbenzaldehyde : The introduction of iodine can be achieved through electrophilic aromatic substitution.
- Reactions with nucleophiles : The compound can act as an electrophile in nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. Its ability to form stable complexes with various biological targets suggests it may influence biochemical pathways relevant to drug development.
Although specific mechanisms of action for this compound are not fully elucidated, its structural features allow it to engage in enzyme-catalyzed reactions, potentially affecting binding affinities with biomolecules. This interaction could lead to modulation of various biological processes, making it a candidate for further pharmacological exploration .
Interaction Studies
Studies have shown that compounds similar to this compound can enhance binding affinities in various biological contexts. For instance, substituted phenyl dihydrouracil derivatives demonstrated improved binding when specific substituents were introduced at the meta or para positions . This highlights the importance of structural modifications in enhancing biological activity.
Comparative Analysis
A comparative analysis of structurally related compounds reveals significant differences in their properties and potential applications:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Iodo-2-methylphenylmethanol | Hydroxyl group instead of aldehyde | Alcohol functionality allows different reactivity |
4-Chloro-5-iodo-2-methylphenylmethanol | Contains chlorine at the para position | Different electronic effects due to chlorine |
2-Iodo-5-methylbenzaldehyde | Iodine at the ortho position | Different steric interactions |
The above table illustrates how variations in substituents can lead to distinct chemical behaviors and biological activities, emphasizing the need for detailed interaction studies to understand their mechanisms fully.
Potential Applications
Given its structural properties and observed biological activities, this compound may serve as a lead compound in drug development. Its capacity to interact with enzymes or receptors suggests potential therapeutic applications, particularly in areas requiring modulation of specific biochemical pathways .
Properties
IUPAC Name |
5-iodo-2-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUBBGMCCOXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727142 | |
Record name | 5-Iodo-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65874-26-2 | |
Record name | 5-Iodo-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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